molecular formula C23H23N3O4 B14095568 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2-hydroxy-3-methylquinolin-4-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2-hydroxy-3-methylquinolin-4-yl)methanone

Cat. No.: B14095568
M. Wt: 405.4 g/mol
InChI Key: HSOVMSIUBVXMMB-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling through a piperazine linker. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.

Medicine

In medicine, 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone may be explored for its pharmacological properties. Researchers may study its effects on cellular processes, its potential as a drug candidate, and its efficacy in treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be leveraged to enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: This compound is similar but lacks the methyl group on the quinoline ring.

    4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: This compound has an ethyl group instead of a methyl group on the quinoline ring.

Uniqueness

The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C23H23N3O4/c1-15-21(17-4-2-3-5-18(17)24-22(15)27)23(28)26-10-8-25(9-11-26)13-16-6-7-19-20(12-16)30-14-29-19/h2-7,12H,8-11,13-14H2,1H3,(H,24,27)

InChI Key

HSOVMSIUBVXMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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